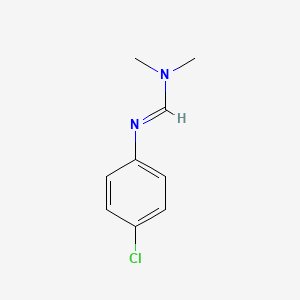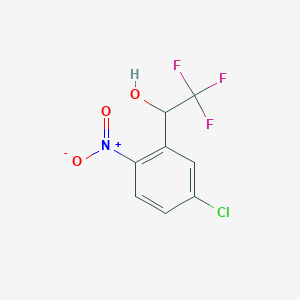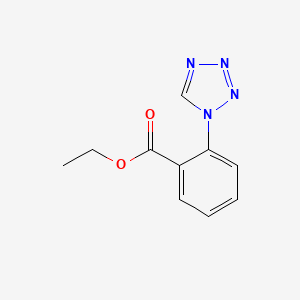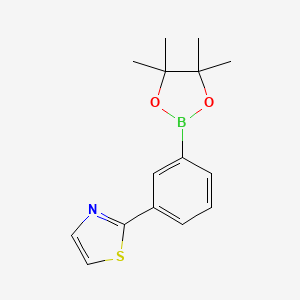
2,4-Dichloro-6-phenoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-phenoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenoxy group at position 6. It is widely used in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion displaces the chlorine atom at position 6.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 2,4-Dichloro-6-phenoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
科学研究应用
2,4-Dichloro-6-phenoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-6-phenoxypyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
2,4-Dichloro-6-phenoxypyrimidine can be compared with other similar compounds such as:
2,4,6-Trichloropyrimidine: A precursor used in its synthesis.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with different substituents.
2,4-Diamino-6-chloropyrimidine: A compound with amino groups instead of phenoxy.
Uniqueness: The presence of the phenoxy group at position 6 imparts unique chemical properties to this compound, making it a versatile intermediate for various synthetic applications. Its reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in both research and industrial settings.
属性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC 名称 |
2,4-dichloro-6-phenoxypyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H |
InChI 键 |
GNFMCTYPYOXKRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B11719334.png)




![3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B11719361.png)


![2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B11719378.png)

![Trimethyl[2-(3-propoxyphenyl)ethynyl]silane](/img/structure/B11719395.png)


